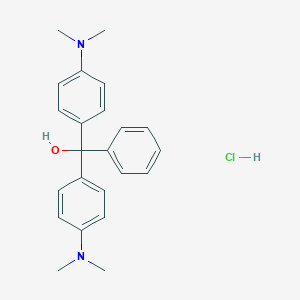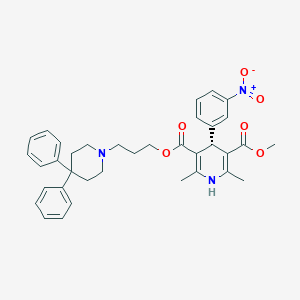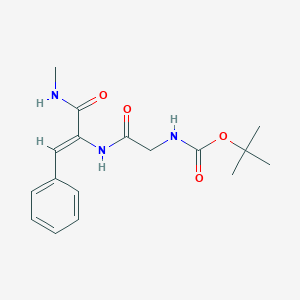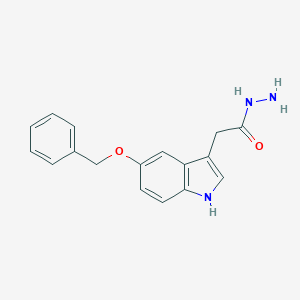
8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt
Overview
Description
8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble compound primarily used as a fluorescent enzyme substrate. It is known for its excellent fluorescence properties, making it valuable in various scientific research applications, particularly in the fluorimetric assay of esterases at longwave excitation and emission wavelengths .
Mechanism of Action
Target of Action
The primary target of 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as 8-Butyryloxy-pyren-1,3,6-trisulfonic acid, is nonspecific esterases . Esterases are enzymes that catalyze the hydrolysis of ester bonds, which are commonly found in various biological molecules.
Mode of Action
This compound is a fluorogenic substrate for esterases . It enters the cell cytoplasm where its butyryloxy group is cleaved by intracellular esterases. This cleavage results in the formation of a highly fluorescent molecule .
Biochemical Pathways
The cleavage of the butyryloxy group by esterases is a part of the ester hydrolysis pathway. This biochemical reaction results in the generation of a highly fluorescent molecule, which can be detected and quantified using fluorescence spectroscopy .
Pharmacokinetics
It is known to be highly water-soluble , which suggests that it could have good bioavailability. Its solubility in water, DMF, DMSO, and methanol indicates that it can be administered through various routes.
Result of Action
The cleavage of the butyryloxy group by esterases results in the generation of a highly fluorescent molecule . This fluorescence can be used to monitor the activity of esterases in cells, providing valuable information about cellular function and health.
Action Environment
The action of this compound is influenced by the pH of its environment. It is used as a fluorescent pH indicator in the slightly acidic pH range (pKa = 6.4) . Therefore, changes in the cellular or extracellular pH could potentially affect the fluorescence intensity and, consequently, the accuracy of esterase activity measurement.
Biochemical Analysis
Biochemical Properties
The compound is known to be a substrate for esterases, a type of enzyme that catalyzes the hydrolysis of ester bonds . The interaction between 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt and esterases is crucial for its role in biochemical reactions .
Cellular Effects
Given its role as a substrate for esterases, it can be inferred that it may influence cellular processes mediated by these enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with esterases. As a substrate, it is acted upon by these enzymes, leading to the cleavage of its ester bonds .
Temporal Effects in Laboratory Settings
The compound is known for its stability, which makes it suitable for use in long-term studies
Metabolic Pathways
Given its role as a substrate for esterases, it is likely involved in metabolic processes related to the activity of these enzymes .
Subcellular Localization
Given its solubility and role as a substrate for esterases, it may be localized in areas of the cell where these enzymes are active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt involves the sulfonation of pyrene derivatives followed by butyrylation. The reaction typically requires strong sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce sulfonic acid groups at the 1, 3, and 6 positions of the pyrene ring. Subsequent butyrylation is achieved using butyric anhydride or butyryl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to achieve the desired quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.
Substitution: The butyryloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or bases like sodium hydroxide
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted pyrene compounds .
Scientific Research Applications
8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt is widely used in scientific research due to its unique fluorescence properties. Some key applications include:
Chemistry: Used as a fluorescent probe in various chemical assays to detect and quantify esterase activity.
Biology: Employed in biological studies to monitor enzyme activities and cellular processes.
Medicine: Utilized in diagnostic assays to detect specific enzymes or biomarkers.
Industry: Applied in the development of fluorescent materials and sensors for environmental monitoring
Comparison with Similar Compounds
Similar Compounds
8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt: Another fluorescent compound used as a pH indicator.
8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt: Used in similar applications but with different functional groups affecting its reactivity and fluorescence properties
Uniqueness
8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its butyryloxy group, which provides specific reactivity with esterases, making it highly suitable for enzyme assays. Its high water solubility and stability under various conditions further enhance its applicability in diverse research fields .
Properties
CAS No. |
115787-82-1 |
|---|---|
Molecular Formula |
C20H16O11S3 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
8-butanoyloxypyrene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C20H16O11S3/c1-2-3-18(21)31-14-8-15(32(22,23)24)11-6-7-13-17(34(28,29)30)9-16(33(25,26)27)12-5-4-10(14)19(11)20(12)13/h4-9H,2-3H2,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30) |
InChI Key |
RZVJDMGRXDQGLN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)
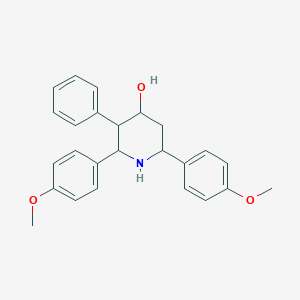
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)
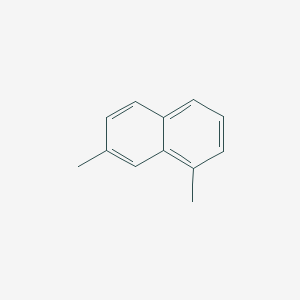
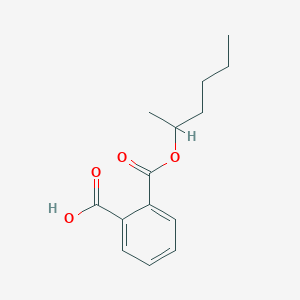
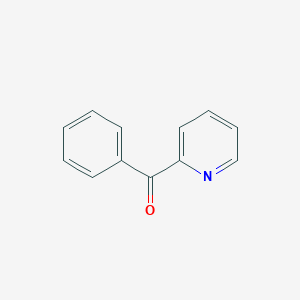
![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
